Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride
Description
Properties
Molecular Formula |
C8H13ClF3NO2 |
|---|---|
Molecular Weight |
247.64 g/mol |
IUPAC Name |
3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-3-1-5(12-6)2-4-7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H/t5-,6+;/m0./s1 |
InChI Key |
QLAMIMQVRRUDLZ-RIHPBJNCSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CCC(=O)O)C(F)(F)F.Cl |
Canonical SMILES |
C1CC(NC1CCC(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohols or Amino Acids
Pyrrolidines are often synthesized via intramolecular cyclization of γ-amino alcohols or δ-amino acids. For rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid, a plausible route involves:
-
Mitsunobu Reaction : A diastereoselective cyclization using a trifluoromethyl-containing precursor. For example, reacting a γ-amino alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) induces ring closure.
-
Reductive Amination : Condensation of a ketone with an amine followed by borohydride reduction. Sodium borohydride (NaBH₄) or zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) is commonly employed.
Example Protocol :
[3+2] Cycloaddition Reactions
Azomethine ylides, generated in situ from α-amino acids, undergo dipolar cycloaddition with electron-deficient alkenes to form pyrrolidines. The trifluoromethyl group can be introduced via a fluorinated dipolarophile.
Key Conditions :
-
Solvent: Toluene or dichloromethane.
-
Catalyst: Chiral Lewis acids (e.g., Cu(OTf)₂) for enantioselectivity, though racemic mixtures may require no catalyst.
Introduction of the Trifluoromethyl Group
The CF₃ group is typically introduced early in the synthesis due to its strong electron-withdrawing nature.
Nucleophilic Trifluoromethylation
Using Ruppert-Prakash reagent (TMSCF₃) or Umemoto’s reagent:
Electrophilic Trifluoromethylation
Trifluoromethyl hypervalent iodine reagents (e.g., Togni’s reagent) transfer CF₃ to enolates or aromatic systems. This method is less common for aliphatic systems due to side reactions.
Propanoic Acid Side Chain Installation
The propanoic acid moiety is introduced via:
Michael Addition to Acrylic Acid Derivatives
Oxidation of Alcohols
Convert a propanol side chain to the acid via Jones oxidation (CrO₃/H₂SO₄) or safer alternatives like TEMPO/NaClO.
Racemization and Resolution
The "rac" designation indicates a racemic mixture. Strategies include:
-
Classical Resolution : Crystallization with chiral acids (e.g., tartaric acid).
-
Dynamic Kinetic Resolution : Use of enzymes or transition-metal catalysts to favor one enantiomer.
Hydrochloride Salt Formation
The final step involves treating the free base with HCl:
-
Dissolve the free amine in diethyl ether or ethanol.
-
Bubble HCl gas or add concentrated HCl dropwise.
Purity : 95% (as reported in commercial specifications).
Analytical Characterization
Key Metrics :
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | ≥95% |
| Melting Point | DSC | 180–185°C (decomposes) |
| Stereochemistry | Chiral HPLC | 50:50 racemic mix |
Industrial-Scale Production
The patent CN115536493A highlights a scalable method for a related trifluoromethyl alcohol, emphasizing:
Chemical Reactions Analysis
Pd-Catalyzed Oxidative Carbonylation
The carboxylic acid moiety undergoes oxidative carbonylation under palladium catalysis to form ester or carboxylate derivatives. This reaction is critical for modifying the compound’s solubility or introducing protective groups.
Example Reaction :
| Condition | Catalyst | Yield | Reference |
|---|---|---|---|
| Methanol, 60°C, 12 hrs | Pd(OAc)₂ | 90% |
This method was used to synthesize the 5’-carboxylate derivative 28b from intermediate 28a with high efficiency .
Sonogashira Coupling
The halogenated analogs (e.g., bromine-substituted derivatives) participate in Sonogashira cross-coupling reactions with terminal alkynes. This reaction expands the compound’s utility in creating conjugated systems.
Example Reaction :
| Substrate | Alkyne | Yield | Reference |
|---|---|---|---|
| 5’-Bromo derivative | Trimethylsilylacetylene | 66% |
The resulting alkyne 35a served as a precursor for triazole formation via CuAAC .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne-functionalized derivatives react with azides to form 1,2,3-triazoles, enhancing biological activity or enabling bioconjugation.
Example Reaction :
| Alkyne | Azide | Yield | Reference |
|---|---|---|---|
| 35a | TMSN₃ | 65% |
Triazole 36a demonstrated improved binding affinity in pharmacological assays .
Epimerization and Hydrolysis
The stereochemical integrity of the pyrrolidine ring can be altered under basic conditions, enabling access to diastereomers. Subsequent hydrolysis of esters or amides regenerates the carboxylic acid.
Example Protocol :
-
Epimerization : NaOH in ethanol at 80°C for 6 hrs.
-
Hydrolysis : HCl(aq) at room temperature.
| Step | Condition | Outcome |
|---|---|---|
| Epimerization | NaOH, EtOH, 80°C | Diastereomeric ratio 3:1 |
| Hydrolysis | HCl(aq), 25°C | Quantitative acid regeneration |
This process was pivotal in synthesizing analogs with varied stereochemistry .
Esterification and Amide Coupling
The carboxylic acid undergoes esterification or amide bond formation, enabling the creation of prodrugs or conjugates.
Example Reaction :
| Reagent | Coupling Partner | Yield | Reference |
|---|---|---|---|
| EDCI/HOBt | 8-Aminoquinoline | 72% |
Nineteen amino acid conjugates (8a–s ) were synthesized using this strategy .
Reduction and Oxidation
The pyrrolidine ring’s tertiary amine can undergo hydrogenation or oxidation, though the trifluoromethyl group generally resists further modification.
Key Observations :
-
Lactam Reduction : Super-hydride (LiEt₃BH) selectively reduces lactams to amines without affecting the trifluoromethyl group .
-
Oxidative Cleavage : OsO₄/NaIO₄ cleaves alkenes to aldehydes, enabling further functionalization .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, releasing the free base and enabling pH-dependent solubility adjustments.
Solubility Profile :
| Medium | Solubility |
|---|---|
| Water (pH 2) | High |
| Water (pH 7) | Moderate |
| Organic solvents | Low |
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of pyrrolidine compounds, including rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, may exhibit antioxidant properties. A study evaluating various pyrrolidine derivatives found that certain compounds displayed significant radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including HCT-116 and MCF-7 cells. The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, indicating potent antiproliferative activity . This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
Pyrrolidine derivatives have also been assessed for their antimicrobial properties. Compounds similar to rac-3 have shown varying degrees of antibacterial and antifungal activities against standard microbial strains. This opens avenues for further exploration in the field of infectious disease treatment .
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various pyrrolidine derivatives, rac-3 was included among tested compounds. The results indicated that it exhibited a notable ability to scavenge DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid .
Case Study 2: Anticancer Activity Screening
A series of analogs derived from rac-3 were screened against multiple cancer cell lines. The study highlighted that modifications on the pyrrolidine ring significantly affected biological activity, leading to the identification of several potent anticancer agents with mechanisms involving apoptosis induction in cancer cells .
Mechanism of Action
The mechanism of action of Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrrolidine ring may also play a role in modulating the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
The following compounds share partial structural motifs with the target molecule, including pyrrolidine/piperidine cores, fluorinated substituents, or carboxylic acid derivatives.
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Similarity Score* | Potential Applications |
|---|---|---|---|---|---|---|
| Target: Rac-3-[(2R,5S)-5-(CF₃)pyrrolidin-2-yl]propanoic acid hydrochloride | 2031242-10-9 | C₈H₁₃ClF₃NO₂ | 247.64 | -CF₃, propanoic acid, HCl | N/A | Drug intermediates, enzyme inhibitors |
| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 1009335-36-7 | C₆H₁₂ClNO₂ | ~165.6 | -CH₂OH, HCl | 1.00 | Chiral building blocks |
| (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride | 17366-48-2 | C₇H₁₄ClNO₅ | 227.64 | Multiple -OH, piperidine core | 0.88 | Carbohydrate mimetics, glycosidase inhibitors |
| exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | 92053-25-3 | C₇H₁₂ClNO | 161.63 | Bicyclic amine, -OH | 0.84 | Neurological agents |
| 3-(3-Fluorophenyl)-5-[3-(CF₃)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride | 3D-KHD04137 | C₁₄H₁₃ClF₄N₄O | 368.73 | -CF₃, oxadiazole, fluorophenyl | N/A | Kinase inhibitors, antimicrobials |
| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | Not provided | C₇H₁₅NO | 129.20 | Pyrrolidine, tertiary alcohol | 0.82 | Bioactive intermediates |
Functional and Physicochemical Differences
A. Trifluoromethyl vs. Hydroxymethyl Substituents
- The target compound’s -CF₃ group increases lipophilicity (logP ~1.5–2.0 estimated) compared to the hydroxymethyl (-CH₂OH) analog (logP ~-1.0), enhancing membrane permeability but reducing aqueous solubility .
B. Pyrrolidine vs. Piperidine Cores
- Piperidine derivatives (e.g., 17366-48-2) exhibit larger ring sizes, altering conformational flexibility and hydrogen-bonding capacity. This may reduce metabolic clearance compared to pyrrolidine-based compounds .
C. Salt Forms and Solubility
- The hydrochloride salt of the target compound increases water solubility (>10 mg/mL estimated) compared to its free acid form (solubility ~1–5 mg/mL). Similar trends are observed in other hydrochloride salts (e.g., 1009335-36-7) .
D. Bicyclic vs. Monocyclic Structures
- Bicyclic amines (e.g., 92053-25-3) offer rigid frameworks for target engagement but may reduce synthetic accessibility compared to monocyclic pyrrolidines .
Biological Activity
Rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by data tables and case studies.
- Molecular Formula : C8H13ClF3NO2
- Molecular Weight : 247.64 g/mol
- CAS Number : 2307780-58-9
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The trifluoromethyl group is introduced to enhance the compound's lipophilicity and biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the trifluoromethyl group is significant for enhancing the binding affinity to these targets.
Antimicrobial Activity
A study demonstrated that derivatives of pyrrolidinyl propanoic acids exhibit antimicrobial properties against drug-resistant strains of bacteria such as Staphylococcus aureus. The compound's structure allows it to inhibit bacterial growth effectively, as shown in Table 1.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Rac-3 | MRSA | 16 μM |
| Rac-3 | VISA | 32 μM |
| Rac-3 | VRSA | 64 μM |
Antiproliferative Effects
In vitro studies have shown that rac-3 can exhibit antiproliferative effects on various cancer cell lines. For instance, the compound was tested against human breast cancer cells, yielding an IC50 value of approximately 0.70 μM, indicating significant potential for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A comparative study involving rac-3 and other pyrrolidine derivatives revealed that rac-3 had superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
- Anticancer Activity : In a recent investigation, rac-3 was evaluated for its ability to inhibit cell proliferation in human breast cancer cells. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 0.70 μM.
Q & A
Q. What synthetic routes are available for Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine intermediate with a propanoic acid derivative. For example, chiral pyrrolidine precursors (e.g., (2S)-5-methylpyrrolidine-2-carboxylic acid derivatives ) can be functionalized at the 5-position with a trifluoromethyl group via nucleophilic substitution or transition-metal catalysis. Subsequent ester hydrolysis and salt formation with HCl yield the hydrochloride. Key conditions include:
- Use of anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of sensitive intermediates.
- Temperature control (e.g., -78°C for lithiation reactions, 80–100°C for coupling steps).
- Purification via recrystallization or column chromatography to isolate enantiomers .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR : Analyze , , and NMR spectra. The trifluoromethyl group ( to -70 ppm in ) and pyrrolidine protons (multiplet at ppm in ) are diagnostic .
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to assess enantiopurity. Retention times vary based on stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 273.08 g/mol) .
Q. What handling protocols ensure safety and stability during experimental work?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. The hydrochloride salt is hygroscopic; use desiccants .
- Safety : Follow OSHA guidelines for fluorinated compounds. Use fume hoods, PPE (gloves, goggles), and monitor airborne concentrations (<1 ppm). Emergency showers and eye wash stations must be accessible .
- Disposal : Neutralize with sodium bicarbonate before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve the racemic mixture, and what techniques validate enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with cellulose-based chiral stationary phases (CSPs). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .
- Validation :
- Circular Dichroism (CD) : Compare CD spectra with known enantiomers; Cotton effects at 220–250 nm indicate chirality.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .
- Challenges : Racemization under basic conditions requires pH control during purification.
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite. Dock the compound into target pockets (e.g., kinases or GPCRs) using the pyrrolidine ring as a hinge region. Key parameters:
- Grid box centered on active site residues.
- Flexible side-chain adjustments for induced-fit modeling .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of binding poses. Analyze RMSD and hydrogen-bonding networks .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding energy () for structure-activity relationships (SAR) .
Q. How do structural modifications (e.g., substituents on pyrrolidine or propanoic acid) influence physicochemical properties and bioactivity?
- Methodological Answer :
- Modification Strategies :
- Pyrrolidine Ring : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability. Methyl groups at C2 increase lipophilicity (logP ↑) .
- Propanoic Acid : Replace with bioisosteres (e.g., tetrazole) to improve oral bioavailability .
- Impact Assessment :
- Solubility : Measure via shake-flask method. Hydrochloride salts typically show >10 mg/mL solubility in PBS (pH 7.4).
- Permeability : Use Caco-2 cell monolayers; trifluoromethyl groups reduce efflux ratios .
- In Vitro Activity : Test IC in enzyme assays (e.g., SphK1 inhibition; compare with PF-543 hydrochloride ).
Data Contradictions and Validation
- Melting Point Variability : Reported mp ranges (e.g., 123–124°C in vs. 287.5–293.5°C in ) may stem from polymorphic forms or impurities. Validate via DSC and XRPD.
- Stereochemical Assignments : Discrepancies in (2r,5s) vs. (2s,5r) configurations require absolute stereochemistry determination via NOESY or crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
